molecular formula C3H8O B033646 Isopropanol, [2-14C] CAS No. 104810-30-2

Isopropanol, [2-14C]

Cat. No.: B033646
CAS No.: 104810-30-2
M. Wt: 62.09 g/mol
InChI Key: KFZMGEQAYNKOFK-YZRHJBSPSA-N
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Description

Isopropanol, [2-14C] is a radiolabeled form of isopropanol, where the carbon-14 isotope is incorporated at the second carbon position. Isopropanol, also known as propan-2-ol, is a colorless, flammable organic compound with a pungent alcoholic odor. It is widely used as a solvent and in various industrial and household applications. The radiolabeled version, Isopropanol, [2-14C], is particularly valuable in scientific research for tracing and studying metabolic pathways and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Isopropanol, [2-14C] typically involves the synthesis of isopropanol followed by the incorporation of the carbon-14 isotope. One common method is the hydration of propylene in the presence of a catalyst, such as sulfuric acid, followed by hydrolysis . The radiolabeling process involves introducing carbon-14 labeled carbon dioxide or other carbon-14 containing precursors during the synthesis .

Industrial Production Methods: Industrial production of isopropanol generally involves the direct hydration of propylene using water and a catalyst at high pressure. This method is efficient and widely used in large-scale production . For the radiolabeled version, specialized facilities handle the incorporation of carbon-14 to ensure safety and precision.

Chemical Reactions Analysis

Types of Reactions: Isopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, acids.

Major Products:

    Oxidation: Acetone.

    Reduction: Propane.

    Substitution: Isopropyl halides, isopropyl esters.

Scientific Research Applications

Isopropanol, [2-14C] is extensively used in scientific research due to its radiolabeling, which allows for tracing and studying various processes:

Mechanism of Action

The primary mechanism by which isopropanol exerts its effects is through the denaturation of proteins. When isopropanol comes into contact with cell membranes, it disrupts the structure and function of vital proteins, leading to cell death. This mechanism is particularly effective against bacteria, viruses, and fungi . Additionally, isopropanol has a dehydrating effect on cells, further inhibiting their growth and survival .

Comparison with Similar Compounds

Uniqueness: Isopropanol, [2-14C] is unique due to its radiolabeling, which allows for precise tracking and study of its behavior in various systems. This makes it invaluable in research applications where understanding the detailed pathways and transformations of isopropanol is crucial.

Properties

IUPAC Name

(214C)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[14CH](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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